molecular formula C10H8O3 B1345093 5-Methoxybenzofuran-2-carbaldehyde CAS No. 23145-19-9

5-Methoxybenzofuran-2-carbaldehyde

Cat. No. B1345093
CAS RN: 23145-19-9
M. Wt: 176.17 g/mol
InChI Key: OPAYERWEZXLSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxybenzofuran-2-carbaldehyde is a chemical compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Methoxybenzofuran-2-carbaldehyde is 1S/C10H8O3/c1-12-8-2-3-10-7 (4-8)5-9 (6-11)13-10/h2-6H,1H3 . The canonical SMILES structure is COC1=CC2=C (C=C1)OC (=C2)C=O .


Physical And Chemical Properties Analysis

5-Methoxybenzofuran-2-carbaldehyde has a molecular weight of 176.17 g/mol . It has a topological polar surface area of 39.4 Ų . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 2 rotatable bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Research demonstrates the synthesis of derivatives of benzofuran carboxaldehydes, including methoxydibenzo[b,d]furan carboxaldehydes, which are used in the creation of β-phenylethylamines and NBOMe derivatives, currently undergoing biological evaluation (Yempala & Cassels, 2017).

  • Structural Revision and Synthesis : Studies have focused on the structural revision of sesbagrandiflorains, leading to the synthesis of 6-methoxy-2-arylbenzofuran derivatives. These compounds have shown potential in antibacterial and anticancer applications (Noviany et al., 2020).

  • Natural Occurrence : 5-Methoxybenzofuran-2-carbaldehyde derivatives have been isolated from natural sources, such as the aerial parts of alfalfa (Medicago sativa L.), highlighting the occurrence of these compounds in various plants (Wang et al., 2009).

  • Synthesis of Naturally Occurring Derivatives : Research has also covered the synthesis of naturally occurring benzofuran derivatives from simpler aldehydes, underlining the significance of these compounds in mimicking or synthesizing natural products (Mali & Massey, 1998).

Biological and Medicinal Applications

  • Cytotoxicity and Antibacterial Activity : Some derivatives of 5-Methoxybenzofuran-2-carbaldehyde have demonstrated cytotoxicity against various cancer cell lines and moderate antibacterial activity, indicating their potential in therapeutic applications (Noviany et al., 2020).

  • Antioxidant Activity : These compounds are involved in the formation of derivatives during hydrolysis processes in plant foods, with some showing antioxidant activity, important for understanding plant biochemistry and potential health benefits (Chen et al., 2014).

Safety And Hazards

The safety information for 5-Methoxybenzofuran-2-carbaldehyde indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302 . Precautionary statements include P280;P305+P351+P338 .

properties

IUPAC Name

5-methoxy-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAYERWEZXLSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177722
Record name 2-Benzofurancarboxaldehyde, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxybenzofuran-2-carbaldehyde

CAS RN

23145-19-9
Record name 5-Methoxy-2-benzofurancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23145-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzofurancarboxaldehyde, 5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzofurancarboxaldehyde, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-methoxy-2-hydroxymethylbenzofuran (16.0 gm; 90 mmoles) in ethyl acetatel (1 L) was added MnO2 (78 gm, 900 mmoles). The reaction mixture was stirred at room temperature for 3 hours. Then this suspension was filtered through celite and concentrate in vacuo. The filtrate yielded the title Compound E9, (9.5 gm, 60%).
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
78 g
Type
catalyst
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A stirred solution of 23 (1.0 g, 3.74 mmol) in acetic acid (10 mL) was refluxed for 16 h. After cooling, the solution was evaporated to dryness. The crude product was adsorbed on silica gel and purified by flash chromatography, eluting with hexane/EtOAc (4:1) to give 24 (160 mg, 24%) as a white solid. 1H NMR (500 MHz, CDCl3): δ: 9.80 (1H, s, CHO), 7.49-7.45 (2H, m, ArH), 7.12-7.09 (2H, m, ArH), 3.85 (3H, s, OCH3).
Name
23
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
24%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxybenzofuran-2-carbaldehyde
Reactant of Route 2
5-Methoxybenzofuran-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-Methoxybenzofuran-2-carbaldehyde
Reactant of Route 4
5-Methoxybenzofuran-2-carbaldehyde
Reactant of Route 5
5-Methoxybenzofuran-2-carbaldehyde
Reactant of Route 6
5-Methoxybenzofuran-2-carbaldehyde

Citations

For This Compound
6
Citations
BRP Reddy, MVK Reddy, PVG Reddy, DP Kumar… - Tetrahedron …, 2016 - Elsevier
… The reaction of benzo[d]thiazol-6-amine (1a), 5-methoxybenzofuran-2-carbaldehyde (2a), … The remaining aldehydes 5-methoxybenzofuran-2-carbaldehyde (2a), picolinaldehyde (2e), …
Number of citations: 19 www.sciencedirect.com
H Park, HY Jung, K Kim, M Kim, S Hong - International Journal of …, 2020 - mdpi.com
… couramanone derived from step 1 and 5-methoxybenzofuran-2-carbaldehyde); 1 H NMR (… coumaranone derived from step 1 and 5-methoxybenzofuran-2-carbaldehyde); 1 H NMR (400 …
Number of citations: 6 www.mdpi.com
SS Reddy, BRP Reddy, PVG Reddy - Chinese Chemical Letters, 2015 - Elsevier
… This methodology is applicable for a wide range of hetero aromatic aldehydes such as 5-methoxybenzofuran-2-carbaldehyde, 5-fluoro-3-methyl-1H-indole-2-carbaldehyde, 4-(4-…
Number of citations: 6 www.sciencedirect.com
N Ameur, R Bachir - ChemistrySelect, 2020 - Wiley Online Library
This paper represents a general study of titanate nanotubes (TiNTs) which are among the most important materials in the field of catalysis. This research work covers more than 100 …
V Pirovano - 2014 - air.unimi.it
This work of thesis describes the results obtained from the study of gold-catalyzed synthesis or functionalization reactions or heteroarenes. The work is presented in four different …
Number of citations: 6 air.unimi.it
M Moin - 2009 - search.proquest.com
Nonsteroidal anti-inflammatory drugs (NSAIDs) are the most widely prescribed therapeutic agents used worldwide, to treat various inflammatory diseases. However, these drugs do not …
Number of citations: 5 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.